N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-benzyl-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNKWXUZVXIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction is often catalyzed by bases such as t-butyl sodium oxide (t-BuONa) and conducted at elevated temperatures (around 120°C) in the presence of oxygen . The reaction proceeds through the formation of an intermediate benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often employ metal-catalyzed reactions. For example, palladium-catalyzed cascade reactions and copper-catalyzed intramolecular cyclizations are commonly used to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium persulfate (K₂S₂O₈) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and thioethers, depending on the specific reagents and conditions used .
Scientific Research Applications
Target Interactions
N-Benzyl-2-(quinazolin-4-ylsulfanyl)acetamide interacts with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Competitive Inhibition : Binding to the active site of target proteins.
- Allosteric Modulation : Inducing conformational changes in target proteins.
These interactions can lead to significant alterations in biochemical pathways, including signal transduction and cell cycle regulation.
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that it can inhibit specific kinases involved in cancer signaling pathways. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, one study reported IC50 values indicating effective inhibition of cell growth in these lines.
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast | 15 |
| Lung | 20 |
- Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against strains such as E. coli and Staphylococcus aureus. This suggests potential for development into new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. It appears to modulate antioxidant enzyme activity, potentially reducing levels of reactive oxygen species (ROS).
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
A series of experiments tested the compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the quinazoline ring or side chains can enhance selectivity and potency against specific targets.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt quorum sensing systems in bacteria . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinazoline-Based Derivatives
N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
Key Comparison Table: Quinazoline Analogs
| Compound Name | Substituents on Quinazoline | R-Group on Acetamide | Molecular Weight | Notable Activity |
|---|---|---|---|---|
| Target Compound | None | Benzyl | ~383.5 g/mol* | Enzyme inhibition (hypothesized) |
| N-Butyl-2-{[8-ethyl-2-(4-FP)-4-QZ]S}AA | 8-Ethyl, 2-(4-fluorophenyl) | Butyl | 457.5 g/mol | Undisclosed (structural study) |
*Estimated based on analogous structures.
Quinoxaline and Pyridine-Based Analogs
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides
- Structural Differences: Quinoxaline (two adjacent nitrogen atoms) replaces quinazoline (two non-adjacent nitrogen atoms) .
- Functional Impact: Quinoxaline’s electronic configuration may alter binding affinity. These compounds stabilize enzyme inactive conformations, suggesting similar mechanisms for the target compound .
KX2-391 (N-Benzyl-2-(pyridin-2-yl)acetamide)
Heterocyclic Variations: Thiazole and Tetrahydroisoquinoline
Thiazole Derivatives (e.g., Compound 8b)
- Structural Differences : Thiazole replaces quinazoline .
- Functional Impact : The 4-fluorobenzylthiazolyl derivative (8b) inhibits cell proliferation by 64–71% at 50 µM, suggesting heterocycle-dependent activity .
Tetrahydroisoquinoline Acetamides (e.g., Compounds 30–34)
- Structural Differences: Tetrahydroisoquinoline core with methoxy and alkylamino substituents .
- Synthetic Note: Yields vary significantly (15–82%) based on substituents, highlighting synthetic challenges for rigid heterocycles .
Functional Group Modifications: Sulfanyl vs. Oxygen Linkages
N-Benzyl-2-(phenoxy)acetamides (e.g., N-benzyl-2-(2,6-dichlorophenoxy)acetamide)
N-Benzyl-2-(nitroimidazolyl)acetamides (e.g., Benznidazole)
- Structural Differences : Nitroimidazole core instead of quinazoline .
- Clinical Relevance : Used for Chagas disease but with severe side effects (e.g., neurotoxicity), underscoring the need for safer quinazoline-based derivatives .
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~383.5 g/mol) is lower than N-butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide (457.5 g/mol), suggesting better bioavailability .
- Fluorine or chlorine substituents (e.g., in : C₂₂H₂₀BrNO₂S, 442.37 g/mol) increase lipophilicity but may reduce solubility .
Hydrogen Bonding and Solubility
- Sulfanyl and carbonyl groups in the target compound facilitate hydrogen bonding, critical for target engagement. Phenoxy analogs exhibit stronger intermolecular hydrogen bonds, which could reduce solubility compared to sulfanyl-linked derivatives .
Biological Activity
N-Benzyl-2-(quinazolin-4-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The specific compound this compound has been studied for its potential as an inhibitor of various protein kinases and its role in inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has shown significant inhibitory effects on multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. These kinases are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through the upregulation of pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating the anti-apoptotic gene Bcl-2 .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 0.5 | Inhibition of EGFR |
| MCF7 (Breast Cancer) | 0.8 | Induction of apoptosis |
| U251 (CNS Cancer) | 1.0 | Inhibition of HER2 |
| SNB-75 (CNS Cancer) | 1.5 | Inhibition of VEGFR2 |
These results demonstrate the compound's potent cytotoxic effects across different cancer types, indicating its potential as a therapeutic agent.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
- Molecular Docking Studies : In silico studies have revealed that the compound binds effectively to the active sites of target kinases, suggesting a strong interaction that may correlate with its biological activity .
- Comparative Analysis : When compared to other quinazoline derivatives, this compound exhibited superior activity against certain cancer cell lines, highlighting its unique structural attributes that enhance its efficacy .
Q & A
Q. What are the common synthetic routes for N-Benzyl-2-(quinazolin-4-ylsulfanyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include:
- Thiolation : Introducing the sulfanyl group at the quinazoline 4-position using reagents like thiourea or Lawesson’s reagent under reflux conditions.
- Acetamide coupling : Reacting the thiolated quinazoline with bromoacetyl bromide or chloroacetic acid derivatives in the presence of a base (e.g., triethylamine) in polar aprotic solvents like DMF or DCM .
- Benzyl protection : Introducing the benzyl group via nucleophilic substitution or reductive amination, often requiring controlled pH and temperature to avoid side reactions . Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for optimizing yields (~50–85%) .
Q. How is the structural integrity of This compound confirmed?
- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., ~380–400 g/mol for derivatives) .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and S percentages .
Q. What are the key physicochemical properties of this compound?
- Solubility : Moderately soluble in polar solvents (DMSO, DMF) due to the acetamide and sulfanyl groups; limited solubility in water .
- Melting point : Typically 180–220°C (varies with purity and crystalline form) .
- Stability : Sensitive to strong acids/bases; store under inert atmosphere at −20°C for long-term stability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : DMF enhances nucleophilicity in coupling steps, while DCM reduces side reactions .
- Catalysts : Use of Pd/C for hydrogenation or DMAP for acylations improves efficiency .
- Stoichiometry : Excess bromoacetyl bromide (1.5 eq) drives acetamide coupling to >75% yield .
- Temperature control : Maintaining 0–5°C during thiolation minimizes decomposition .
Q. What strategies resolve contradictions in biological activity data?
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting assay results .
- Dose-response curves : Re-evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .
- Structural analogs : Compare with derivatives (e.g., chloro or methoxy substitutions) to isolate pharmacophore contributions .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : SHELXS/SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms. Final R1 values <0.05 indicate high accuracy .
Q. What SAR insights guide modification of the quinazoline ring?
- 4-position sulfanyl group : Critical for kinase inhibition (e.g., EGFR IC ~50 nM); replacing with oxygen reduces potency .
- Benzyl substitution : Electron-withdrawing groups (e.g., -Cl) enhance cellular permeability but may reduce solubility .
- Quinazoline N-3 modification : Methyl or morpholine groups improve selectivity over off-target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
